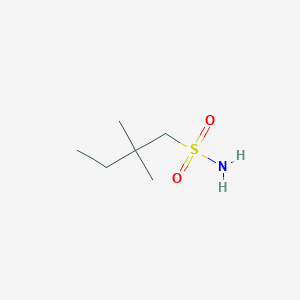

2,2-Dimethylbutane-1-sulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIQGFLJUWTTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,2-dimethylbutane-1-sulfonamide. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed experimental protocols, key intermediates, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 2,2-dimethyl-1-butanol (also known as neohexyl alcohol). The pathway involves the conversion of the alcohol to a halide, followed by displacement with a thiol equivalent, oxidative chlorination to the corresponding sulfonyl chloride, and finally, amination to yield the target sulfonamide.

Below is a graphical representation of the proposed synthetic pathway.

Caption: Proposed synthesis pathway for this compound.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties of the target molecule and its immediate precursor is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2-Dimethylbutane-1-sulfonyl Chloride | 1565731-73-8 | C6H13ClO2S | 184.69 |

| This compound | 1566355-58-5 | C6H15NO2S | 165.26 |

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations for similar aliphatic compounds. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of 2,2-Dimethylbutyl Bromide from 2,2-Dimethyl-1-butanol

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a reaction that typically proceeds with inversion of configuration via an SN2 mechanism.

Experimental Workflow:

Caption: General workflow for the bromination of a primary alcohol.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-1-butanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An excess of the alcohol is often used to ensure complete consumption of the PBr3.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude 2,2-dimethylbutyl bromide by distillation.

Step 2: Synthesis of 2,2-Dimethylbutane-1-thiol from 2,2-Dimethylbutyl Bromide

This step involves a nucleophilic substitution reaction where the bromide is displaced by a hydrosulfide ion to form the corresponding thiol.

Protocol:

-

In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol.

-

To this solution, add the 2,2-dimethylbutyl bromide prepared in the previous step.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., HCl) to protonate the thiolate.

-

Extract the product with a low-boiling organic solvent such as diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude 2,2-dimethylbutane-1-thiol. Caution: Thiols are malodorous.

Step 3: Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride from 2,2-Dimethylbutane-1-thiol

This key transformation is an oxidative chlorination. Several methods are available for this step. A general procedure using N-chlorosuccinimide (NCS) is described below.

Protocol:

-

In a reaction vessel, dissolve 2,2-dimethylbutane-1-thiol in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time until the starting thiol is consumed (monitored by TLC or GC).

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Extract the filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with cold dilute HCl and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylbutane-1-sulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.

Step 4: Synthesis of this compound from 2,2-Dimethylbutane-1-sulfonyl Chloride

The final step is the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Protocol:

-

In a flask, cautiously add the crude 2,2-dimethylbutane-1-sulfonyl chloride to an excess of concentrated aqueous ammonia, while cooling in an ice bath.

-

Stir the mixture vigorously for a period until the reaction is complete. The sulfonamide product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford pure this compound.

Expected Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

A singlet integrating to 9 protons corresponding to the three methyl groups of the tert-butyl moiety.

-

A quartet integrating to 2 protons for the methylene group adjacent to the tert-butyl group.

-

A triplet integrating to 3 protons for the terminal methyl group of the ethyl fragment.

-

A broad singlet for the two protons of the -SO₂NH₂ group, which is exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Signals corresponding to the four distinct carbon environments in the 2,2-dimethylbutyl group.

-

The carbon attached to the sulfonyl group would be expected to be shifted downfield.

Expected IR (Infrared) Spectroscopy Data:

-

Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[1][2]

-

N-H stretching vibrations for the primary sulfonamide group, usually appearing as two bands in the range of 3400-3200 cm⁻¹.[1][2]

-

C-H stretching and bending vibrations for the aliphatic backbone.[3]

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any studies on the biological activity or involvement in signaling pathways of this compound. Simple aliphatic sulfonamides are not typically associated with significant biological activity unless they are part of a larger, more complex molecular scaffold designed to interact with a specific biological target. The sulfonamide functional group is a well-known pharmacophore, but its activity is highly dependent on the nature of the substituents on the sulfur and nitrogen atoms.[4][5]

Disclaimer

The experimental protocols provided in this guide are based on general chemical principles and procedures reported for analogous compounds. These procedures should be performed by trained chemists in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The yields and purity of the products may vary and optimization of the reaction conditions may be necessary.

References

Physicochemical Properties of 2,2-Dimethylbutane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutane-1-sulfonamide, a primary alkylsulfonamide, is a small molecule of interest within the broader class of sulfonamides, which are compounds of significant importance in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, renowned for its role in antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The unique structural feature of this compound is its sterically hindered neohexyl group attached to the sulfonyl moiety. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide combines catalog information with predicted properties and presents generalized, detailed experimental protocols for its synthesis and characterization, alongside a discussion of potential biological signaling pathways common to the sulfonamide class.

Core Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the basic molecular information and computationally predicted physicochemical properties to facilitate research and development efforts.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₂S | CymitQuimica[1] |

| Molecular Weight | 165.26 g/mol | CymitQuimica[1] |

| Predicted Boiling Point | 283.33 ± 23.0 °C | ChemAxon |

| Predicted Melting Point | 78.86 ± 5.0 °C | ChemAxon |

| Predicted Water Solubility | 1.12 g/L | ChemAxon |

| Predicted logP | 1.43 | ChemAxon |

| Predicted pKa (acidic) | 10.39 | ChemAxon |

Note: Predicted values were obtained using Chemicalize by ChemAxon and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible and modern approach for the synthesis of primary alkylsulfonamides involves the reaction of an organometallic reagent with a suitable sulfinylamine source. This method avoids the often harsh conditions of traditional sulfonyl chloride chemistry.

Objective: To synthesize this compound from a neohexyl Grignard reagent.

Materials:

-

Neohexyl bromide (1-bromo-2,2-dimethylbutane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Neohexylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a round-bottom flask, add magnesium turnings.

-

Dissolve neohexyl bromide in anhydrous diethyl ether or THF and add it to an addition funnel.

-

Add a small portion of the neohexyl bromide solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining neohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with t-BuONSO:

-

In a separate, oven-dried round-bottom flask under an inert atmosphere, dissolve N-Sulfinyl-O-(tert-butyl)hydroxylamine in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared neohexylmagnesium bromide solution to the t-BuONSO solution via cannula or a syringe while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the neohexyl group: a singlet for the two methyl groups at the 2-position, a triplet for the terminal methyl group, a quartet for the methylene group adjacent to the terminal methyl, and a singlet or multiplet for the methylene group attached to the sulfur. The N-H protons of the sulfonamide group will appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the neohexyl group.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory).

-

Look for characteristic absorption bands:

-

Two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹.

-

N-H stretching vibrations, which may appear as one or two bands in the region of 3350-3250 cm⁻¹.

-

C-H stretching vibrations for the alkyl group just below 3000 cm⁻¹.

-

3. Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (165.26 g/mol ).

-

Analyze the fragmentation pattern to further confirm the structure. Common fragments would correspond to the loss of the sulfonamide group or fragmentation of the neohexyl chain.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel sulfonamide and a key biological pathway often targeted by this class of compounds.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-established pharmacophore. Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

One of the most classic mechanisms of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2][3] Bacteria must synthesize folate de novo, whereas humans obtain it from their diet. This difference allows for selective toxicity.

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[4][5] By binding to the active site of DHPS, sulfonamides prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby blocking the production of dihydropteroate and, subsequently, tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and some amino acids. Its depletion leads to a bacteriostatic effect, halting bacterial growth and replication.[2]

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Targets

Another important class of enzymes inhibited by sulfonamides is the carbonic anhydrases (CAs) . These zinc-containing metalloenzymes are crucial for various physiological processes, including pH regulation and CO₂ transport.[6] Inhibition of specific CA isoforms is the mechanism of action for certain diuretics, anti-glaucoma agents, and even some anticancer drugs.[7][8] The primary sulfonamide moiety is a key zinc-binding group responsible for this inhibition. Given its structure, this compound could potentially exhibit activity as a CA inhibitor, although this would require experimental validation.

This compound is a compound with limited available experimental data. This guide has provided a framework for its study by presenting predicted physicochemical properties, detailed potential protocols for its synthesis and characterization, and an overview of the well-established biological roles of the sulfonamide class of molecules. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, encouraging further investigation into this and related compounds.

References

- 1. Human Metabolome Database: Showing metabocard for 2,2-Dimethylbutane (HMDB0245332) [hmdb.ca]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. Molinspiration Cheminformatics [molinspiration.com]

- 6. 2,2-Dimethylbutane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2,2-Dimethylbutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,2-Dimethylbutane-1-sulfonamide, including its chemical properties, a plausible synthetic protocol, and a review of the general biological context for sulfonamide compounds.

Chemical and Physical Data

This compound is a versatile small molecule scaffold.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1566355-58-5 | [1] |

| Molecular Formula | C6H15NO2S | [1] |

| Molecular Weight | 165.26 g/mol | [1] |

| Purity | Min. 95% | [1] |

Experimental Protocols

Plausible Synthesis of this compound:

Objective: To synthesize this compound from 2,2-Dimethylbutane-1-sulfonyl chloride.

Materials:

-

2,2-Dimethylbutane-1-sulfonyl chloride (CAS: 1565731-73-8)[2]

-

Ammonia (aqueous solution or gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylbutane-1-sulfonyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath (0°C).

-

Ammonolysis: Slowly bubble ammonia gas through the cooled solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Once the reaction is complete, quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any unreacted starting material and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Biological Context and Signaling Pathways

The sulfonamide functional group is a key feature in a wide range of pharmacologically active compounds.[3] Sulfonamides are known to exhibit a diverse array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[3][4][5]

General Mechanism of Action for Anticancer Sulfonamides:

Certain sulfonamide derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as angiogenesis. One of the primary targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients.[6]

The diagram below illustrates a generalized signaling pathway of VEGFR-2 and the point of inhibition by certain sulfonamide-based drugs.

Caption: Generalized VEGFR-2 signaling pathway and point of inhibition.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2,2-Dimethylbutane-1-sulfonyl chloride | 1565731-73-8 | QMC73173 [biosynth.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2,2-Dimethylbutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylbutane-1-sulfonamide, including its chemical properties and the broader context of the sulfonamide class of compounds in therapeutic applications. Due to the limited publicly available data specific to this compound, this document also summarizes the general synthesis, biological significance, and therapeutic applications of sulfonamides to provide a framework for its potential relevance in research and drug development.

Core Chemical Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is foundational for any experimental work, including solubility testing, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂S | [1] |

| Molecular Weight | 165.26 g/mol | [1] |

| CAS Number | 1566355-58-5 | [1] |

The Sulfonamide Functional Group: A Cornerstone in Medicinal Chemistry

While specific biological data for this compound is not extensively documented in publicly accessible literature, the sulfonamide moiety is of great importance in medicine. Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a vital scaffold in drug discovery.[2][3]

The biological activities of sulfonamide-containing compounds are diverse and well-documented, including:

-

Antimicrobial: Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] They act by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[5][6]

-

Anticancer: Certain sulfonamides have shown potential in cancer therapy by inhibiting enzymes like carbonic anhydrase or through other mechanisms that disrupt cancer cell growth.[1][2][7]

-

Anti-inflammatory: Used in the management of inflammatory conditions.[7]

-

Antiviral, Antidiabetic, and Diuretic Properties: The versatility of the sulfonamide scaffold has led to its incorporation in drugs for a wide range of diseases.[1][2][3]

Given this context, this compound can be considered a building block for the synthesis of novel therapeutic agents.

Experimental Protocols: General Synthesis of Sulfonamides

No specific synthesis protocol for this compound was found in the reviewed literature. However, a common and well-established method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9]

General Protocol for Sulfonamide Synthesis:

-

Dissolution: The desired sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane.

-

Addition of Amine: The corresponding amine (in this case, the amine precursor to the 2,2-dimethylbutane moiety) is added to the solution.

-

Base Addition: A base, such as triethylamine or pyridine, is introduced to the reaction mixture to neutralize the hydrochloric acid byproduct.

-

Reaction: The mixture is stirred at room temperature or heated as necessary to drive the reaction to completion.

-

Work-up: The reaction mixture is typically washed with a dilute acid solution, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the final sulfonamide.

Logical Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study and application of sulfonamides.

Caption: General workflow for the synthesis of sulfonamides.

Caption: Conceptual pathways for sulfonamide-based drug discovery.

Conclusion

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersrj.com [frontiersrj.com]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Theoretical Yield of 2,2-Dimethylbutane-1-sulfonamide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethylbutane-1-sulfonamide, with a core focus on the principles and calculation of its theoretical yield. This document outlines the fundamental reaction, stoichiometry, and a representative experimental protocol.

Core Synthesis Reaction

The synthesis of this compound is classically achieved through the reaction of 2,2-Dimethylbutane-1-sulfonyl chloride with an amine source, typically ammonia. This nucleophilic substitution reaction at the sulfonyl group is a fundamental and widely utilized method for the formation of primary sulfonamides.[1][2] The sulfonyl chloride acts as an electrophile, readily reacting with the nucleophilic amine.[3][4]

The overall balanced chemical equation for the synthesis using ammonia is as follows:

C₆H₁₃ClO₂S + 2NH₃ → C₆H₁₅NO₂S + NH₄Cl

Stoichiometry and Limiting Reactant

To calculate the theoretical yield, a thorough understanding of the reaction's stoichiometry is essential. The reaction proceeds in a 1:2 molar ratio between 2,2-Dimethylbutane-1-sulfonyl chloride and ammonia. One mole of the sulfonyl chloride reacts with two moles of ammonia to produce one mole of this compound and one mole of ammonium chloride.

In a typical experimental setup, 2,2-Dimethylbutane-1-sulfonyl chloride will be the limiting reactant, as ammonia is generally used in excess to ensure the complete conversion of the sulfonyl chloride and to neutralize the hydrogen chloride byproduct formed during the reaction. The theoretical yield is, therefore, determined by the initial molar quantity of 2,2-Dimethylbutane-1-sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data required for the calculation of the theoretical yield.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,2-Dimethylbutane-1-sulfonyl chloride | C₆H₁₃ClO₂S | 184.69[5] |

| Ammonia | NH₃ | 17.03 |

| This compound | C₆H₁₅NO₂S | 165.26[6] |

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of primary sulfonamides from alkyl sulfonyl chlorides.[3]

Materials:

-

2,2-Dimethylbutane-1-sulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Distilled water

-

Hydrochloric acid (for workup, if necessary)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a known quantity of 2,2-Dimethylbutane-1-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Ammonia Addition: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the sulfonyl chloride. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate analytical technique).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute hydrochloric acid (if unreacted ammonia is present), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure sulfonamide.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amount of limiting reactant. The calculation is as follows:

-

Determine the moles of the limiting reactant (2,2-Dimethylbutane-1-sulfonyl chloride):

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Use the stoichiometry of the balanced equation to find the moles of the product (this compound):

-

The molar ratio of 2,2-Dimethylbutane-1-sulfonyl chloride to this compound is 1:1.

-

Moles of product = Moles of limiting reactant

-

-

Calculate the theoretical yield in grams:

-

Theoretical Yield (g) = Moles of product × Molar Mass of product ( g/mol )

-

Example Calculation:

Assuming we start with 10.0 g of 2,2-Dimethylbutane-1-sulfonyl chloride:

-

Moles of C₆H₁₃ClO₂S = 10.0 g / 184.69 g/mol = 0.0541 mol

-

Moles of C₆H₁₅NO₂S = 0.0541 mol

-

Theoretical Yield of C₆H₁₅NO₂S = 0.0541 mol × 165.26 g/mol = 8.94 g

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for calculating the theoretical yield.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Workflow for calculating the theoretical yield.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethylbutane-1-sulfonyl chloride | 1565731-73-8 | QMC73173 [biosynth.com]

- 6. cymitquimica.com [cymitquimica.com]

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Novel Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sulfonamides in the 1930s marked a pivotal moment in medical history, heralding the dawn of the antibiotic era. These synthetic antimicrobial agents were the first broadly effective systemic drugs to combat bacterial infections, dramatically reducing mortality from previously fatal diseases and paving the way for the antibiotic revolution.[1] The sulfonamide scaffold has since proven to be a remarkably versatile pharmacophore, leading to the development of a wide array of drugs with diverse therapeutic applications beyond their initial antibacterial role, including diuretics, antidiabetic agents, and even anticancer therapies.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of novel sulfonamides, tailored for professionals in drug development and biomedical research.

The Landmark Discovery of Prontosil

The story of sulfonamides begins in the laboratories of Bayer AG in Germany. In the early 1930s, a team led by the physician and researcher Gerhard Domagk was investigating synthetic coal-tar dyes for potential antibacterial properties.[1] Their hypothesis was that these dyes, capable of selectively binding to fabrics, might also preferentially bind to and attack harmful microorganisms within the body.[1]

In 1932, experiments began on a red dye patented by Bayer chemists Fritz Mietzsch and Joseph Klarer, which was given the trade name Prontosil.[1] While Prontosil showed no antibacterial effect in vitro (in the test tube), it demonstrated a remarkable protective action against streptococcal infections in live mice.[1] This discovery was a breakthrough, representing the first time a synthetic chemical could effectively treat a range of systemic bacterial infections.[1] For this discovery, Gerhard Domagk was awarded the Nobel Prize in Medicine in 1939.[5][6]

It was later discovered in 1936 by researchers at the Pasteur Institute in France that Prontosil was, in fact, a prodrug.[5] In the body, it is metabolized into its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[5] This active molecule had been first synthesized in 1906 and its patent had expired, making it widely available.[1] This revelation triggered a "sulfa craze," with hundreds of manufacturers beginning production, leading to the development of thousands of sulfonamide derivatives in the subsequent years.[1]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans, cannot absorb folic acid (Vitamin B9) from their environment and must synthesize it de novo.[7][8] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it essential for bacterial growth and replication.[8]

The key enzyme in the bacterial folate synthesis pathway is dihydropteroate synthase (DHPS).[1][9] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA, and they act by competitively inhibiting DHPS.[9][10] By binding to the active site of the enzyme, they block the utilization of PABA, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, the active form of the vitamin.[8] This leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying but are not directly killed.[1][8] The host's immune system is then responsible for clearing the inhibited pathogens.

Humans are unaffected by this mechanism because they obtain folate through their diet, lacking the DHPS enzyme.[1][7] This selective toxicity is a fundamental principle of antimicrobial chemotherapy.

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Early Derivatives and the Expansion of the Therapeutic Arsenal

The discovery of sulfanilamide as the active moiety spurred intense research to create derivatives with improved efficacy, broader spectrum, and better safety profiles.[1] This period saw the introduction of several key compounds that became mainstays of medical practice.

-

Sulfapyridine (1938): One of the first major successors to sulfanilamide, it showed significant efficacy against pneumococcal pneumonia.[5]

-

Sulfathiazole (1940s): Widely used during World War II to treat wound infections.[5]

-

Sulfacetamide (1941): Primarily used for urinary tract infections and as an ophthalmic solution for bacterial conjunctivitis due to its good solubility.[5][9]

-

Sulfadiazine: Another important derivative used for a variety of systemic infections.

-

Succinylsulfathiazole (1942): A poorly absorbed sulfonamide designed for treating gastrointestinal tract infections.[5]

This rapid, and often unregulated, proliferation of sulfa drugs led to the infamous "Elixir Sulfanilamide" disaster of 1937 in the United States, where a manufacturer used the toxic solvent diethylene glycol to prepare a liquid formulation, resulting in over 100 deaths.[1] This tragedy was a primary impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated pre-market proof of safety for new drugs and established the modern regulatory framework for pharmaceuticals in the U.S.[11]

Quantitative Data Summary

The clinical impact of sulfonamides was immediate and profound. Their introduction led to significant reductions in mortality for several infectious diseases before the widespread availability of penicillin.

Table 1: Impact of Sulfonamide Introduction on Mortality Rates (1937-1943)

| Disease/Condition | Percent Decline in Mortality | Reference |

| Maternal Mortality | 25% - 40% | [12] |

| Pneumonia | 17% - 36% | [12] |

| Scarlet Fever | 52% - 67% | [12] |

Table 2: In Vitro Activity of Selected Antibacterial Sulfonamides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Sulfamethizole | Escherichia coli (sul gene-negative) | 50% inhibition at 128 µg/mL | [13] |

| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 µg/mL | [5] |

| Sulfadiazine, Silver | Staphylococcus aureus | 12.5 µg/mL (inhibited 37.6% of strains) | [11] |

| Sulfanilamide | Streptococcus pyogenes (susceptible) | < 2 µg/mL | [8] |

| Sulfanilamide | Streptococcus pyogenes (resistant) | ≥ 512 µg/mL | [8] |

| Novel Derivatives (I & II) | Staphylococcus aureus (MRSA) | 32 - 64 µg/mL | [14][15] |

Beyond Antibacterials: The Versatile Sulfonamide Scaffold

The structural features of the sulfonamide group proved to be amenable to modification for targeting other physiological processes, leading to the development of several major non-antibacterial drug classes.

-

Sulfonylureas (Antidiabetic Agents): In 1942, it was observed that an antibacterial sulfonamide caused hypoglycemia as a side effect.[5] This led to research that ultimately produced the sulfonylurea class of drugs, which stimulate the release of insulin from pancreatic beta cells. Tolbutamide, introduced in 1956, was the first clinically used sulfonylurea for the treatment of type 2 diabetes.[5]

-

Thiazide and Loop Diuretics: The sulfonamide structure is also the basis for powerful diuretics. These drugs act on the kidneys to increase urine output, making them essential for treating conditions like hypertension and edema. Furosemide, a loop diuretic, and hydrochlorothiazide, a thiazide diuretic, are prominent examples.[3][16][17]

-

Carbonic Anhydrase Inhibitors: Certain sulfonamides, like acetazolamide, are potent inhibitors of the enzyme carbonic anhydrase. This activity is utilized in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[4]

Table 3: Activity of Non-Antibacterial Sulfonamide Derivatives

| Drug Class | Compound Example | Primary Target | Potency / Activity Metric | Reference |

| Antidiabetic | Novel Derivative 3a | α-glucosidase | IC₅₀ = 19.39 µM | [1] |

| Antidiabetic | Novel Derivative 6 | α-glucosidase | IC₅₀ = 22.02 µM | [1] |

| Diuretic (Loop) | Furosemide | NKCC2 Co-transporter | Oral Dose Equiv: 40-80 mg | [3][16] |

| Diuretic (Loop) | Torsemide | NKCC2 Co-transporter | Oral Dose Equiv: 20 mg | [3][16] |

| Diuretic (Loop) | Bumetanide | NKCC2 Co-transporter | Oral Dose Equiv: 1 mg | [3][16] |

| Carbonic Anhydrase Inhibitor | Indapamide | Carbonic Anhydrase II | - | [4] |

| Carbonic Anhydrase Inhibitor | Metolazone | Carbonic Anhydrase VII, XII, XIII | Low nanomolar inhibition | [4] |

Experimental Protocols: Synthesis of Sulfanilamide

The synthesis of sulfanilamide from acetanilide is a classic multi-step process in organic chemistry that illustrates key aromatic substitution reactions.

Detailed Methodology

Objective: To synthesize 4-aminobenzenesulfonamide (sulfanilamide) from acetanilide.

Materials:

-

Acetanilide

-

Chlorosulfonic acid (ClSO₃H)

-

Concentrated aqueous ammonia (NH₄OH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ice, distilled water

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask)

-

Heating mantle, magnetic stirrer, vacuum filtration apparatus (Büchner funnel)

-

pH paper

Procedure:

-

Step 1: Chlorosulfonation of Acetanilide

-

Carefully add 10 g of dry acetanilide in small portions to 40 mL of chlorosulfonic acid in a round-bottom flask, which is cooled in an ice bath. The reaction is highly exothermic and releases HCl gas; this must be performed in a fume hood.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes to complete the reaction.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will precipitate the product, 4-acetamidobenzenesulfonyl chloride.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

-

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

-

Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

-

Add 50 mL of concentrated aqueous ammonia and stir the mixture. The amination reaction is often exothermic.

-

Heat the mixture gently in the fume hood for about 15-20 minutes to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath. The product, 4-acetamidobenzenesulfonamide, will precipitate.

-

Collect the product by vacuum filtration and wash with cold water.

-

-

Step 3: Hydrolysis of the Amide Group

-

Transfer the 4-acetamidobenzenesulfonamide to a round-bottom flask.

-

Add 20 mL of dilute hydrochloric acid (e.g., 3M HCl).

-

Heat the mixture under reflux for 30-45 minutes to hydrolyze the acetamido group to an amino group.

-

Allow the solution to cool. The product, sulfanilamide, will be in its protonated, soluble form (as the hydrochloride salt).

-

-

Step 4: Isolation and Purification

-

After cooling, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the solution is slightly alkaline (check with pH paper).

-

Sulfanilamide will precipitate out as a white solid.

-

Cool the mixture thoroughly in an ice bath to maximize precipitation.

-

Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from hot water.

-

Caption: Experimental workflow for the synthesis of sulfanilamide.

Modern Era and Novel Developments

Despite the discovery of more potent antibiotics like penicillin, sulfonamides remain clinically relevant.[11] A key development was the introduction of combination therapy, most notably trimethoprim-sulfamethoxazole (co-trimoxazole). Trimethoprim inhibits a later step in the folate pathway (dihydrofolate reductase), creating a sequential blockade that is often synergistic and bactericidal, and can help mitigate the development of resistance.[11][18]

Contemporary research continues to explore the sulfonamide scaffold. Novel derivatives are being investigated for activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[10][11][19] Furthermore, the sulfonamide moiety is a key component in the design of modern drugs targeting a range of diseases, including novel anticancer agents that inhibit pathways like epidermal growth factor receptor (EGFR) tyrosine kinase.[3]

Conclusion

From their revolutionary beginnings as the first systemic antibacterials to their enduring role as a versatile scaffold in modern drug discovery, sulfonamides hold a unique and pivotal place in the history of medicine. The initial discovery not only saved countless lives but also laid the conceptual and regulatory groundwork for the pharmaceutical industry. The continued development of novel sulfonamide-based compounds for antibacterial, antidiabetic, diuretic, and anticancer applications underscores the remarkable and lasting legacy of this foundational class of synthetic drugs. Their history serves as a powerful example of how a single chemical scaffold can be systematically modified to address a multitude of human diseases.

References

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]

- 17. Which diuretics are safe and effective for patients with a sulfa allergy? | MDedge [mdedge.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Sulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities. This document outlines the common screening methodologies, presents quantitative data from various studies, and details the underlying signaling pathways.

Antibacterial Screening

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a significant scaffold in the development of new antibacterial drugs. Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

The antibacterial efficacy of sulfonamide derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 1a | Staphylococcus aureus ATCC 25923 | 256 | [1] |

| Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Sulfonamide Derivative 1c | Staphylococcus aureus ATCC 25923 | 128 | [1] |

| Sulfonamide Derivative 1d | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Staphylococcus aureus | 250 | [2] |

| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Escherichia coli | 125 | [2] |

| Sulfonamide Derivative I | Staphylococcus aureus ATTCC 29213 | 32 | [3] |

| Sulfonamide Derivative II | Staphylococcus aureus ATTCC 29213 | 64 | [3] |

| Sulfonamide Derivative III | Staphylococcus aureus ATTCC 29213 | 128 | [3] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening technique to assess the antibacterial activity of new compounds.

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cork borer

-

Micropipettes

-

Test sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile cotton swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume of the test sulfonamide derivative solution, positive control, and negative control to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Signaling Pathway: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Antifungal Screening

Certain sulfonamide derivatives have demonstrated efficacy against various fungal pathogens. The screening methods are similar to those used for antibacterial testing, with adjustments for fungal growth conditions.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Thienopyrimidine-sulfadiazine hybrid 4ii | Candida albicans | 62.5 | [2] |

| Thienopyrimidine-sulfadiazine hybrid 4ii | Candida parapsilosis | 125 | [2] |

| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Candida albicans | 31.25 | [2] |

| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Candida parapsilosis | 62.5 | [2] |

| Arylsulfonamide 3 | Candida albicans ATCC 10531 | 125-1000 | [4] |

| Arylsulfonamide 3 | Candida parapsilosis ATCC 22019 | 125-1000 | [4] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of antifungal agents.

Materials:

-

96-well microtiter plates

-

Fungal cultures (e.g., Candida albicans)

-

RPMI-1640 medium

-

Test sulfonamide derivatives

-

Positive control (standard antifungal drug)

-

Negative control (medium only)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing RPMI-1640 medium.

-

Prepare a fungal inoculum and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Add the fungal inoculum to each well, except for the negative control wells.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that shows no visible growth.

Experimental Workflow: Antifungal Broth Microdilution

Caption: Workflow for determining antifungal MIC using broth microdilution.

Anticancer Screening

The anticancer potential of sulfonamide derivatives is a rapidly growing area of research. These compounds have been shown to target various pathways involved in cancer cell proliferation and survival.

Data Presentation: Half-maximal Inhibitory Concentration (IC50) of Sulfonamide Derivatives

The potency of anticancer compounds is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a ) | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [5] |

| N-ethyl toluene-4-sulphonamide (8a ) | MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [5] |

| N-ethyl toluene-4-sulphonamide (8a ) | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [5] |

| 2,5-Dichlorothiophene-3-sulphonamide (8b ) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [5] |

| 2,5-Dichlorothiophene-3-sulphonamide (8b ) | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [5] |

| 2,5-Dichlorothiophene-3-sulphonamide (8b ) | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [5] |

| Sulfonamide Derivative | MDA-MB-468 (Breast Cancer) | < 30 | [6] |

| Sulfonamide Derivative | MCF-7 (Breast Cancer) | < 128 | [6] |

| Sulfonamide Derivative | HeLa (Cervical Cancer) | < 360 | [6] |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Bcl-2 Family and Apoptosis

Some sulfonamide derivatives exert their anticancer effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).

Caption: Sulfonamides can inhibit pro-survival Bcl-2 proteins, leading to apoptosis.

Anti-inflammatory Screening

Sulfonamide-containing molecules, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Data Presentation: Inhibitory Concentration (IC50) of Sulfonamide Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 8-quinolinesulfonamide 3l | NO production | 2.61 ± 0.39 | |

| 8-quinolinesulfonamide 3l | TNF-α production | 9.74 ± 0.85 | |

| 8-quinolinesulfonamide 3l | IL-1β production | 12.71 ± 1.34 | |

| Ethyl pyrazole derivative 23c | Nitric oxide release | 0.63 | |

| Ethyl pyrazole derivative 21d | Prostaglandin E2 production | 0.52 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test sulfonamide derivatives

-

Positive control (e.g., celecoxib)

-

Detection reagent (e.g., a fluorometric probe)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the COX-2 enzyme and reaction buffer in a 96-well plate.

-

Add the test sulfonamide derivatives at various concentrations to the wells. Include positive and negative controls.

-

Pre-incubate the plate to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2).

-

The detection reagent reacts with PGG2 to produce a fluorescent signal.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 and Inflammation

COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.

Caption: COX-2 inhibitors block the production of prostaglandins, reducing inflammation.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1-sulfonamide analogues and related structures, focusing on their synthesis, potential pharmacological activities, and structure-activity relationships (SAR). While specific quantitative data for this exact class of compounds is not extensively available in publicly accessible literature, this guide extrapolates from the broader family of sulfonamides to provide a foundational understanding for researchers in drug discovery and development.

Core Structure and Rationale

The core structure of interest is this compound, which features a neopentyl group attached to the sulfonyl moiety. This bulky, sterically hindered group can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Analogues are typically generated by substituting the sulfonamide nitrogen with various aryl, heteroaryl, or alkyl groups to modulate biological activity and pharmacokinetic profiles.

Synthesis of this compound Analogues

The synthesis of N-substituted 2,2-dimethylbutane-1-sulfonamides generally follows a two-step process: the preparation of the sulfonyl chloride intermediate, followed by its reaction with a primary or secondary amine.

Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride

The key intermediate, 2,2-dimethylbutane-1-sulfonyl chloride, can be synthesized from the corresponding thiol, 2,2-dimethylbutane-1-thiol, through oxidative chlorination.

Experimental Protocol: Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride

-

Materials: 2,2-Dimethylbutane-1-thiol, chlorine gas, acetic acid, water.

-

Procedure:

-

A solution of 2,2-dimethylbutane-1-thiol in a mixture of acetic acid and water is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Chlorine gas is bubbled through the solution at a controlled rate while maintaining the temperature below 10 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

-

Upon completion, the reaction mixture is poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-dimethylbutane-1-sulfonyl chloride.

-

The crude product can be purified by vacuum distillation.

-

Synthesis of N-Substituted 2,2-Dimethylbutane-1-sulfonamides

The final analogues are synthesized by reacting the sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base.

Experimental Protocol: General Synthesis of N-Aryl/Heterocyclic 2,2-Dimethylbutane-1-sulfonamides

-

Materials: 2,2-Dimethylbutane-1-sulfonyl chloride, desired aryl or heterocyclic amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

The aryl or heterocyclic amine is dissolved in the aprotic solvent in a round-bottom flask.

-

The base (1.1 to 1.5 equivalents) is added to the solution.

-

A solution of 2,2-dimethylbutane-1-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the amine solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with reaction progress monitored by TLC.

-

Once the reaction is complete, the mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted this compound.

-

A Technical Guide to Determining the Solubility Profile of Novel Sulfonamides: A Methodological Approach for 2,2-Dimethylbutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The physicochemical properties of sulfonamides, such as their pKa and hydrophobicity, play a significant role in their solubility and biological activity.[1] The solubility of sulfonamides can be influenced by the solvent system, with binary and ternary solvent mixtures sometimes showing solubility maxima that are not observed in single solvents.[2]

Data Presentation: Quantitative Solubility of 2,2-Dimethylbutane-1-sulfonamide

A systematic representation of solubility data is crucial for comparative analysis and for building predictive models. The following table structure is recommended for presenting quantitative solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| 1-Propanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Chloroform | 25 | HPLC | |||

| Dioxane | 25 | HPLC | |||

| Dimethylacetamide | 25 | HPLC | |||

| Water | 25 | HPLC | |||

| Add other solvents | |||||

| Methanol | 37 | HPLC | |||

| Ethanol | 37 | HPLC | |||

| Add other solvents |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on well-defined experimental protocols. The following are common methods for determining the solubility of organic compounds like sulfonamides.

Shake-Flask Method

The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4] The rate of dissolution decreases as the solution approaches saturation, so allowing adequate time is critical.[4]

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry.[3][4]

-

Data Recording: The experiment should be performed in triplicate to ensure the reliability of the results.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are particularly useful in early drug discovery.

a) Miniaturized Shake-Flask Method: This is a scaled-down version of the traditional method, often performed in 96-well plates.

Methodology:

-

A small, known amount of the compound is dispensed into the wells of a 96-well plate.

-

A known volume of each solvent is added to the wells.

-

The plate is sealed and agitated at a constant temperature.

-

After an appropriate incubation period, the concentration of the dissolved compound is determined, often using automated liquid handling and analytical systems like HPLC-MS or UV plate readers.

b) Turbidimetric Solubility Assay: This method determines the kinetic solubility by identifying the concentration at which the compound precipitates from a solution.

Methodology:

-

A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Aliquots of the stock solution are added to an array of aqueous or organic solvent buffers in a microplate.

-

The plate is incubated, and the turbidity (light scattering) is measured over time using a plate reader. The concentration at which precipitation occurs is determined.

Logical Workflow for Solubility Profile Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility profile of a new chemical entity like this compound.

Caption: Workflow for Determining and Applying the Solubility Profile of a Novel Compound.

Conclusion

While specific experimental data for the solubility of this compound is not currently available, this technical guide provides a robust framework for researchers to systematically determine and analyze its solubility profile in various organic solvents. By employing standardized methods like the shake-flask technique and organizing the data in a clear, tabular format, scientists can generate the critical information needed for further drug development. The provided workflow offers a logical progression from initial screening to the application of solubility data in formulation and development strategies. Understanding the factors that influence solubility, such as solvent polarity and temperature, is essential for successfully advancing new chemical entities through the development pipeline.

References

- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

Predicted Bioactivity of 2,2-Dimethylbutane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 2,2-Dimethylbutane-1-sulfonamide. In the absence of direct experimental data, this document outlines a predictive framework based on the well-established and diverse biological activities of the sulfonamide class of compounds. We explore potential therapeutic applications by examining common molecular targets of sulfonamides, including those relevant to antimicrobial, anti-inflammatory, and anticancer therapies. This guide details the in silico methodologies that form the basis of these predictions and provides standardized experimental protocols for the future validation of these hypotheses. All predictive data herein is presented for illustrative purposes to guide further research.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in drug discovery and development. Compounds bearing this moiety, known as sulfonamides, were first introduced as antibacterial agents and have since demonstrated a remarkable breadth of pharmacological activities.[1][2][3] The versatility of the sulfonamide scaffold allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide array of therapeutic applications.

Known biological activities of sulfonamide derivatives include:

-

Antibacterial: By acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][4][5][]

-

Anti-inflammatory: Primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[7][8]

-

Anticancer: Often linked to the inhibition of carbonic anhydrase (CA) isozymes that are overexpressed in tumors.[9][10]

-

Diuretic: Through the inhibition of carbonic anhydrase in the kidneys.

-

Antiviral, Antifungal, and Anticonvulsant activities.

Given this chemical precedent, it is plausible that this compound may exhibit activity against one or more of these established sulfonamide targets.

In Silico Bioactivity Prediction

To predict the bioactivity of a novel compound like this compound, a variety of computational, or in silico, methods are employed. These techniques leverage existing biological data to build predictive models, thereby streamlining the drug discovery process.

A typical in silico workflow for bioactivity prediction is as follows:

This workflow begins with the chemical structure of the compound and uses computational models to predict its biological targets and properties, which are then validated through experimental assays.

Predicted Bioactivity Profile of this compound

Based on the common targets of sulfonamides, we present a hypothetical predicted bioactivity profile for this compound. The following table summarizes these predictions with hypothetical quantitative data.

| Target Enzyme | Predicted Activity | Predicted IC₅₀ (μM) | Therapeutic Area |

| Dihydropteroate Synthase (DHPS) | Inhibition | 15.2 | Antibacterial |

| Carbonic Anhydrase II (CA-II) | Inhibition | 8.7 | Diuretic, Antiglaucoma |

| Carbonic Anhydrase IX (CA-IX) | Inhibition | 5.4 | Anticancer |

| Cyclooxygenase-2 (COX-2) | Inhibition | 12.5 | Anti-inflammatory |

Note: The data presented in this table is purely hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual bioactivity of this compound.

Potential Signaling Pathway Modulation: Bacterial Folic Acid Synthesis

A primary mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid (folate) synthesis pathway, which is essential for bacterial survival.[4][11] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]

- 9. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]